molecular formula C31H28FN5O3 B11336020 2-(2-fluorophenoxy)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

2-(2-fluorophenoxy)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone

Cat. No.: B11336020
M. Wt: 537.6 g/mol
InChI Key: IOIASFGMDFYSRF-UHFFFAOYSA-N
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Description

2-(2-FLUOROPHENOXY)-1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that includes a fluorophenoxy group, a methoxyphenyl group, and a pyrrolopyrimidine core

Preparation Methods

The synthesis of 2-(2-FLUOROPHENOXY)-1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of a fluorophenol with an appropriate reagent to form the fluorophenoxy intermediate.

    Synthesis of the Pyrrolopyrimidine Core: This step involves the construction of the pyrrolopyrimidine core through a series of cyclization and condensation reactions.

    Coupling Reactions: The final step involves coupling the fluorophenoxy intermediate with the pyrrolopyrimidine core, followed by further functionalization to introduce the methoxyphenyl group and other substituents.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

2-(2-FLUOROPHENOXY)-1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and methoxyphenyl groups, using nucleophiles or electrophiles under appropriate conditions.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENOXY)-1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(2-FLUOROPHENOXY)-1-{4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE include other pyrrolopyrimidine derivatives and fluorophenoxy compounds. These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C31H28FN5O3

Molecular Weight

537.6 g/mol

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone

InChI

InChI=1S/C31H28FN5O3/c1-39-24-13-11-23(12-14-24)37-19-25(22-7-3-2-4-8-22)29-30(33-21-34-31(29)37)36-17-15-35(16-18-36)28(38)20-40-27-10-6-5-9-26(27)32/h2-14,19,21H,15-18,20H2,1H3

InChI Key

IOIASFGMDFYSRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)COC5=CC=CC=C5F)C6=CC=CC=C6

Origin of Product

United States

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